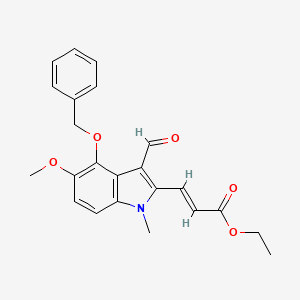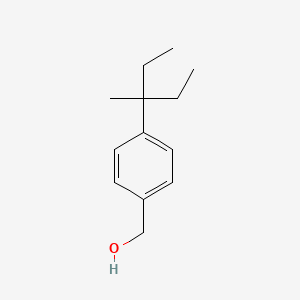
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate typically involves multiple stepsThe reaction conditions often involve the use of reagents such as potassium tert-butoxide in tetrahydrofuran, and the process is carried out under a nitrogen atmosphere to prevent oxidation . Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Reduction Reactions: The Boc-protected amino group can be reduced to form the corresponding amine using reagents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products, depending on the reagents used.
Common reagents for these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to participate in further reactions. The chloro and fluoro groups can undergo substitution reactions, making the compound versatile in various synthetic pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoate can be compared with similar compounds such as:
Methyl 3-((tert-butoxycarbonyl)amino)propanoate: This compound also features a Boc-protected amino group but lacks the chloro and fluoro substituents.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar Boc-protected amino group but includes a hydroxy and phenyl group instead of chloro and fluoro groups.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications.
Eigenschaften
Molekularformel |
C14H17ClFNO4 |
|---|---|
Molekulargewicht |
317.74 g/mol |
IUPAC-Name |
methyl 2-chloro-4-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(19)17-7-9-10(16)6-5-8(11(9)15)12(18)20-4/h5-6H,7H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
WMKMGALWQPOENI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1Cl)C(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B15223538.png)



![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)




